Bacitracin A
Bacitracin A
Bacitracin A is a homodetic cyclic peptide consisting of (4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid attached head-to-tail to L-leucyl,D-glutamyl, L-lysyl, D-ornityl, L-isoleucyl, D-phenylalanyl, L-histidyl. D-aspartyl and L-asparaginyl residues coupled in sequence and cyclised by condensation of the side-chain amino group of the L-lysyl residue with the C-terminal carboxylic acid group. It is the major component of bacitracin. It has a role as an antibacterial agent and an antimicrobial agent. It is a homodetic cyclic peptide and a polypeptide.
Bacitracin, also known as baci-RX or zinc bacitracin, belongs to the class of organic compounds known as polypeptides. These are peptides containing ten or more amino acid residues. Bacitracin is a drug which is used for the treatment of infants with pneumonia and empyema caused by staphylococci shown to be susceptible to the drug. also used in ointment form for topical treatment of a variety of localized skin and eye infections, as well as for the prevention of wound infections. used against gram positive bacteria. bacitracin is also used as an inhibitor of proteases and other enzymes. however, specific activity of bactracin's inhibition of protein disulfide isomerase has been called into question. . Bacitracin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bacitracin has been detected in multiple biofluids, such as urine and blood. Within the cell, bacitracin is primarily located in the cytoplasm.
Bacitracin is a combination of at least 9 bacitracins. 60-80% of commercially prepared bacitracin is bacitracin A. The bacillus that produces bacitracin was first isolated from a knee scrape in 1945 from the knee wound of a child named Margaret Tracy. Bacitracin was granted FDA approval on 29 July 1948.
Bacitracin, also known as baci-RX or zinc bacitracin, belongs to the class of organic compounds known as polypeptides. These are peptides containing ten or more amino acid residues. Bacitracin is a drug which is used for the treatment of infants with pneumonia and empyema caused by staphylococci shown to be susceptible to the drug. also used in ointment form for topical treatment of a variety of localized skin and eye infections, as well as for the prevention of wound infections. used against gram positive bacteria. bacitracin is also used as an inhibitor of proteases and other enzymes. however, specific activity of bactracin's inhibition of protein disulfide isomerase has been called into question. . Bacitracin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bacitracin has been detected in multiple biofluids, such as urine and blood. Within the cell, bacitracin is primarily located in the cytoplasm.
Bacitracin is a combination of at least 9 bacitracins. 60-80% of commercially prepared bacitracin is bacitracin A. The bacillus that produces bacitracin was first isolated from a knee scrape in 1945 from the knee wound of a child named Margaret Tracy. Bacitracin was granted FDA approval on 29 July 1948.
Brand Name:
Vulcanchem
CAS No.:
22601-59-8
VCID:
VC0013090
InChI:
InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36?,37?,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1
SMILES:
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
Molecular Formula:
C66H103N17O16S
Molecular Weight:
1422.7 g/mol
Bacitracin A
CAS No.: 22601-59-8
Peptides
VCID: VC0013090
Molecular Formula: C66H103N17O16S
Molecular Weight: 1422.7 g/mol
CAS No. | 22601-59-8 |
---|---|
Product Name | Bacitracin A |
Molecular Formula | C66H103N17O16S |
Molecular Weight | 1422.7 g/mol |
IUPAC Name | (4R)-4-[[(2S)-2-[[2-[(1S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-72-32-48(100-66)63(97)80-43(26-34(4)5)59(93)75-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)76-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-73-39)77-60(94)44(27-38-18-13-12-14-19-38)81-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)74-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,90)(H,75,93)(H,76,98)(H,77,94)(H,78,96)(H,79,95)(H,80,97)(H,81,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35?,36?,37?,40-,41+,42+,43-,44+,45-,46-,47+,48?,52-,53-,54-/m0/s1 |
Standard InChIKey | CLKOFPXJLQSYAH-ABRJDSQDSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CN=C(S2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 |
Melting Point | 221-225°C |
Physical Description | Solid |
Description | Bacitracin A is a homodetic cyclic peptide consisting of (4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid attached head-to-tail to L-leucyl,D-glutamyl, L-lysyl, D-ornityl, L-isoleucyl, D-phenylalanyl, L-histidyl. D-aspartyl and L-asparaginyl residues coupled in sequence and cyclised by condensation of the side-chain amino group of the L-lysyl residue with the C-terminal carboxylic acid group. It is the major component of bacitracin. It has a role as an antibacterial agent and an antimicrobial agent. It is a homodetic cyclic peptide and a polypeptide. Bacitracin, also known as baci-RX or zinc bacitracin, belongs to the class of organic compounds known as polypeptides. These are peptides containing ten or more amino acid residues. Bacitracin is a drug which is used for the treatment of infants with pneumonia and empyema caused by staphylococci shown to be susceptible to the drug. also used in ointment form for topical treatment of a variety of localized skin and eye infections, as well as for the prevention of wound infections. used against gram positive bacteria. bacitracin is also used as an inhibitor of proteases and other enzymes. however, specific activity of bactracin's inhibition of protein disulfide isomerase has been called into question. . Bacitracin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bacitracin has been detected in multiple biofluids, such as urine and blood. Within the cell, bacitracin is primarily located in the cytoplasm. Bacitracin is a combination of at least 9 bacitracins. 60-80% of commercially prepared bacitracin is bacitracin A. The bacillus that produces bacitracin was first isolated from a knee scrape in 1945 from the knee wound of a child named Margaret Tracy. Bacitracin was granted FDA approval on 29 July 1948. |
Related CAS | 1405-89-6 (zinc complex) |
Solubility | Freely soluble 2.45e-02 g/L |
Synonyms | bacitracin A |
Reference | 1: Wan EC, Ho C, Sin DW, Wong YC. Detection of residual bacitracin A, colistin A, and colistin B in milk and animal tissues by liquid chromatography tandem mass spectrometry. Anal Bioanal Chem. 2006 May;385(1):181-8. Epub 2006 Mar 18. PubMed PMID: 16547744. |
PubChem Compound | 439542 |
Last Modified | Nov 17 2021 |
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